molecular formula C13H19N3O2 B15117052 tert-butyl N-[1-(pyridin-3-yl)azetidin-3-yl]carbamate

tert-butyl N-[1-(pyridin-3-yl)azetidin-3-yl]carbamate

Cat. No.: B15117052
M. Wt: 249.31 g/mol
InChI Key: HWDVJOFJHIMPRN-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(pyridin-3-yl)azetidin-3-yl]carbamate is a specialized organic compound featuring an azetidine (four-membered nitrogen-containing ring) core substituted at the 1-position with a pyridin-3-yl group and at the 3-position with a tert-butyl carbamate moiety. This structure combines the conformational rigidity of azetidine with the electronic properties of pyridine, making it a valuable intermediate in pharmaceutical synthesis, particularly for drug candidates targeting central nervous system disorders or kinase inhibition . The tert-butyl carbamate group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes .

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

tert-butyl N-(1-pyridin-3-ylazetidin-3-yl)carbamate

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)15-10-8-16(9-10)11-5-4-6-14-7-11/h4-7,10H,8-9H2,1-3H3,(H,15,17)

InChI Key

HWDVJOFJHIMPRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(pyridin-3-yl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(pyridin-3-yl)azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(pyridin-3-yl)azetidin-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction may produce azetidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(pyridin-3-yl)azetidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is used in the study of enzyme inhibitors and receptor modulators. It helps in understanding the interactions between small molecules and biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug development, particularly in the design of novel pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(pyridin-3-yl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridinyl group is often involved in hydrogen bonding and π-π interactions, while the azetidinyl group can participate in covalent bonding with target molecules .

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives, differing in heterocyclic substituents, ring size, or functional groups. Below is a detailed comparison:

Structural Analogues with Varying Heterocycles
Compound Name Key Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
tert-Butyl N-[1-(pyridin-3-yl)azetidin-3-yl]carbamate Pyridin-3-yl C₁₃H₁₈N₃O₂ ~265.3 Intermediate for kinase inhibitors; moderate solubility in DCM/MeOH
tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate Pyrimidin-2-yl C₁₂H₁₈N₄O₂ 250.29 Enhanced π-stacking potential; antiviral research applications
tert-Butyl N-[1-(pyrazin-2-yl)ethyl]piperidin-3-ylcarbamate Pyrazin-2-yl + piperidine C₁₇H₂₇N₅O₂ 333.43 Broader ring size (6-membered); improved metabolic stability

Key Observations :

  • Pyridine vs.
  • Ring Size : Azetidine (4-membered) introduces strain, enhancing reactivity compared to 5-membered pyrrolidine () or 6-membered piperidine derivatives (–14) .
Functional Group Variations
Compound Name Functional Group Molecular Weight (g/mol) Solubility/Reactivity Applications Evidence Source
tert-Butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate Chloroacetyl C₁₀H₁₇ClN₂O₃ 248.71 Alkylation agent; high electrophilicity
tert-Butyl N-[1-(trifluoromethylphenyl)pyrrolidin-3-yl]carbamate Trifluoromethylphenyl C₁₇H₂₂F₃N₃O₂ 357.38 Enhanced lipophilicity; CNS drug candidates
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate Stereospecific pyrrolidine C₁₃H₂₁N₃O₂ 264.32 Chiral intermediates; agrochemicals

Key Observations :

  • Chloroacetyl Group (): Introduces electrophilic reactivity for nucleophilic substitution, unlike the inert tert-butyl carbamate in the target compound .
  • Trifluoromethyl Group (): Increases lipophilicity (logP ~2.5) compared to the parent compound, improving blood-brain barrier penetration .

Key Observations :

  • The target compound’s moderate yield (33%) reflects steric challenges in azetidine functionalization .
  • Piperidine derivatives () exhibit higher thermal stability due to reduced ring strain .

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